Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a complex heterocyclic compound characterized by its unique spiro structure, which incorporates a tert-butyl ester group and a triazaspirodecane core. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is with a molar mass of approximately .
Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate falls under the category of spirocyclic compounds and is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure.
The synthesis of tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control and solvent selection to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate can be represented using various structural formulas:
InChI=1S/C19H27N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)8-13-9(16)14-12/h4-8H2,1-3H3,(H2,13,14,16)
CC(C)(C)OC(=O)N1CCC2(CC1)NCC(=O)N2
These representations highlight the arrangement of atoms within the molecule .
The compound has a melting point range of , indicating its thermal stability under standard conditions .
Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions typical for esters and heterocycles:
Understanding these reactions is crucial for developing synthetic routes for derivatives or analogs of this compound.
The mechanism of action for tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific biological targets:
The specific mechanism often depends on the biological context and target proteins involved .
Research indicates that compounds with similar structures have shown promising results in biological assays, suggesting potential therapeutic applications.
Key physical properties include:
These properties suggest that the compound is stable under normal laboratory conditions .
Chemical properties include:
Understanding these properties aids in predicting behavior during reactions and applications.
Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate has potential applications in:
Research continues to explore its utility in various scientific fields .
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5